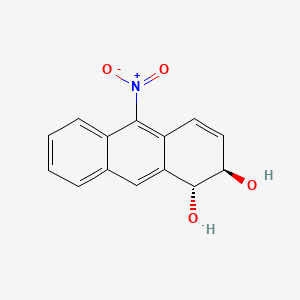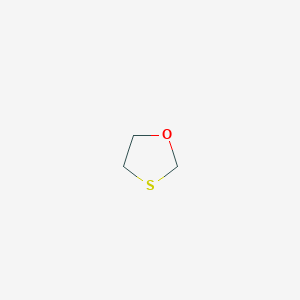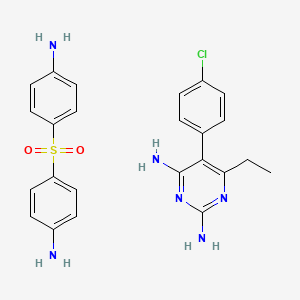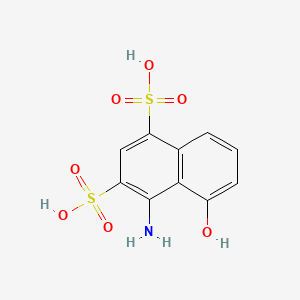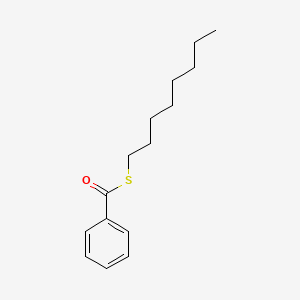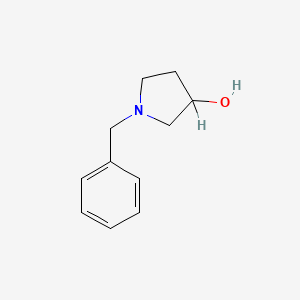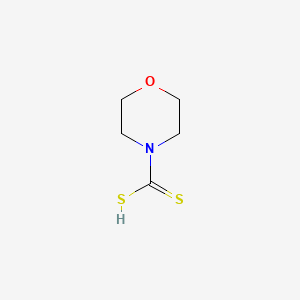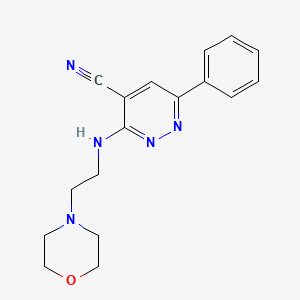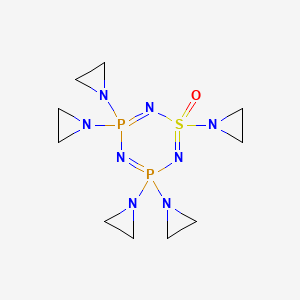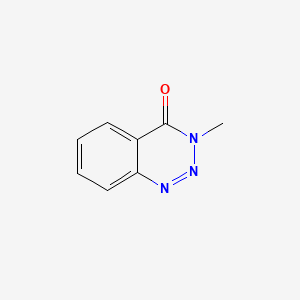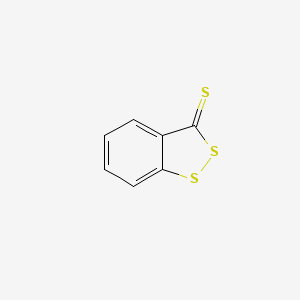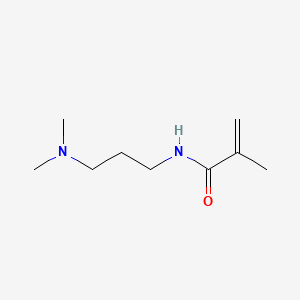
Dexmethylphenidate
Vue d'ensemble
Description
La dexamphétamine est un puissant stimulant du système nerveux central utilisé principalement pour traiter le trouble déficitaire de l'attention avec hyperactivité (TDAH) chez les personnes de plus de cinq ans . Il s'agit de l'énantiomère le plus actif du méthylphénidate, ce qui signifie qu'il est plus efficace sur le plan pharmacologique . La dexamphétamine est disponible dans des formulations à libération immédiate et à libération prolongée, cette dernière offrant des effets qui durent jusqu'à douze heures .
Applications De Recherche Scientifique
Dexmethylphenidate has a wide range of scientific research applications, including :
Chemistry: It is used as a model compound to study the effects of central nervous system stimulants.
Biology: It is used to investigate the mechanisms of neurotransmitter regulation and synaptic transmission.
Medicine: It is used to treat ADHD and other related disorders, helping to improve concentration, reduce impulsivity, and control behavior.
Industry: It is used in the development of new pharmaceutical formulations and delivery systems.
Méthodes De Préparation
La préparation de la dexamphétamine implique plusieurs voies de synthèse et conditions réactionnelles. Une méthode courante comprend les étapes suivantes :
Élimination du groupe protecteur amino : Dans un solvant, un groupe protecteur amino est éliminé d'un composé précurseur à l'aide d'un réactif de déprotection amino.
Substitution nucléophile intramoléculaire : Sous l'action d'une base, une réaction de substitution nucléophile intramoléculaire est effectuée sur un composé précurseur.
Hydrogénation : Dans un système fermé, sous des conditions catalytiques de palladium sur carbone ou d'hydroxyde de palladium carbone, un composé précurseur est mis en réaction avec de l'hydrogène.
Ces méthodes sont avantageuses en raison de leurs étapes courtes, de leur rendement élevé en produit, de leur bonne pureté chirale et de leur aptitude à la production industrielle .
Analyse Des Réactions Chimiques
La dexamphétamine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
4. Applications de la recherche scientifique
La dexamphétamine a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Elle est utilisée comme composé modèle pour étudier les effets des stimulants du système nerveux central.
Biologie : Elle est utilisée pour étudier les mécanismes de régulation des neurotransmetteurs et de la transmission synaptique.
Médecine : Elle est utilisée pour traiter le TDAH et d'autres troubles connexes, aidant à améliorer la concentration, à réduire l'impulsivité et à contrôler le comportement.
Industrie : Elle est utilisée dans le développement de nouvelles formulations pharmaceutiques et de systèmes d'administration.
5. Mécanisme d'action
La dexamphétamine exerce ses effets en inhibant la recapture de la noradrénaline et de la dopamine dans les synapses, en particulier dans le thalamus et le striatum . Cette inhibition augmente les niveaux de ces neurotransmetteurs dans la fente synaptique, ce qui améliore la neurotransmission et améliore l'attention et la concentration. Les cibles moléculaires impliquées comprennent le transporteur de la noradrénaline et le transporteur de la dopamine .
Mécanisme D'action
Dexmethylphenidate exerts its effects by inhibiting the reuptake of norepinephrine and dopamine in synapses, particularly in the thalamus and striatum . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving attention and focus. The molecular targets involved include the norepinephrine transporter and the dopamine transporter .
Comparaison Avec Des Composés Similaires
La dexamphétamine est souvent comparée à d'autres stimulants du système nerveux central, tels que :
Méthylphénidate : La dexamphétamine est l'énantiomère le plus actif du méthylphénidate, ce qui la rend plus efficace sur le plan pharmacologique.
Amphétamine/Dextroamphétamine : Ces composés sont également utilisés pour traiter le TDAH, mais ils ont des mécanismes d'action et des profils pharmacocinétiques différents.
Lisdexamphétamine : Ce composé est une prodrogue de la dextroamphétamine et est utilisé pour des indications similaires, mais il a une durée d'action plus longue.
La dexamphétamine est unique par sa grande puissance et sa forme énantiomérique spécifique, ce qui contribue à son efficacité et à la réduction des effets secondaires par rapport à son mélange racémique .
Propriétés
IUPAC Name |
methyl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGOZIWVEXMGBE-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893769 | |
| Record name | Dexmethylphenidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dexmethylphenidate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015647 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Methylphenidate inhibits dopamine and norepinephrine reuptake transporters in synapses, especially in the thalamus and striatum. One study shows no detectable difference in the caudal prefrontal cortex of treated or untreated monkeys, though multiple rat studies show activity on the prefrontal cortex. Imaging of human brains after administration of methylphenidate shows changes to blood flow of various regions of the brain including the striatum, supplementary motor area, and posterior parietal cortex. | |
| Record name | Dexmethylphenidate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06701 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
40431-64-9 | |
| Record name | (+)-threo-Methylphenidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40431-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexmethylphenidate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040431649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexmethylphenidate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06701 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dexmethylphenidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXMETHYLPHENIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M32RH9MFGP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dexmethylphenidate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015647 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
>203 | |
| Record name | Dexmethylphenidate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06701 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

